3-Bromo-[1,1'-biphenyl]-2-ol
Description
3-Bromo-[1,1'-biphenyl]-2-ol (CAS: Not explicitly provided; referenced in synthesis procedures ) is a brominated biphenyl derivative with a hydroxyl group at position 2 and a bromine substituent at position 3 on the biphenyl backbone. It serves as a key intermediate in organic synthesis, particularly in the construction of complex heterocycles and functionalized aromatic systems. Its reactivity is influenced by the electron-withdrawing bromine atom and the hydroxyl group, making it amenable to cross-coupling reactions and electrophilic substitutions .
Properties
IUPAC Name |
2-bromo-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARUSQGQAYHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-[1,1’-biphenyl]-2-ol can be synthesized through several methods. One common approach involves the bromination of [1,1’-biphenyl]-2-ol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
In an industrial setting, the synthesis of 3-Bromo-[1,1’-biphenyl]-2-ol may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl ketones or aldehydes.
Coupling: Formation of extended biaryl systems
Scientific Research Applications
3-Bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions
Mechanism of Action
The mechanism of action of 3-Bromo-[1,1’-biphenyl]-2-ol in chemical reactions involves the reactivity of the bromine and hydroxyl groups. The bromine atom can undergo substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-Bromo-[1,1'-biphenyl]-2-ol, differing in substituent positions, functional groups, or additional halogen atoms. These variations significantly impact their physicochemical properties, reactivity, and applications.
3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol (CAS 1821305-34-3)
- Molecular Formula : C₂₂H₂₉BrO
- Substituents : Bromine at position 3, hydroxyl at position 2, and bulky triisopropyl/methyl groups on the adjacent phenyl ring.
- Properties : The steric hindrance from triisopropyl groups reduces solubility in polar solvents but enhances lipophilicity. Hazard statements include H315 (skin irritation) and H319 (eye irritation) .
- Applications : Likely used in asymmetric catalysis or as a ligand precursor due to its bulky structure.
3-Bromo-5-chloro-[1,1'-biphenyl]-2-ol (CAS 2417246-09-2)
- Molecular Formula : C₁₂H₈BrClO
- Substituents : Bromine at position 3, chlorine at position 5, and hydroxyl at position 2.
- Purity is reported as 95% .
- Applications : A bifunctional building block for pharmaceuticals requiring halogenated aromatic motifs.
3-Bromo-[1,1'-biphenyl]-4-ol (CAS 92-03-5)
- Molecular Formula : C₁₂H₉BrO
- Substituents : Bromine at position 3 and hydroxyl at position 4 (vs. position 2 in the target compound).
- Properties : Positional isomerism alters electronic effects; the hydroxyl group at position 4 may enhance hydrogen-bonding capacity. Available in 10g quantities .
- Applications: Potential use in materials science or as a metabolite in environmental studies.
5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-ol (CAS 1261975-92-1)
- Molecular Formula : C₁₃H₁₁BrO₂
- Substituents : Bromine at position 5, hydroxyl at position 3, and methoxy at position 4'.
- Properties : The methoxy group donates electron density, increasing solubility in organic solvents. Structural similarity score: 0.91 .
- Applications : Useful in synthesizing methoxy-functionalized dyes or polymers.
3-Bromo-4-fluoro-1,1'-biphenyl
- Molecular Formula : C₁₂H₈BrF
- Substituents : Bromine at position 3 and fluorine at position 4.
- Properties: Fluorine’s electronegativity enhances stability against oxidation. No explicit hazard data reported .
- Applications : A candidate for fluorinated liquid crystals or bioactive molecules.
o-Phenylphenol ([1,1'-Biphenyl]-2-ol)
- Molecular Formula : C₁₂H₁₀O
- Substituents : Hydroxyl at position 2; lacks bromine.
- Properties : A white crystalline solid used as a fungicide and disinfectant. Hazard profile includes acute toxicity .
- Applications : Industrial disinfectant and preservative in agriculture.
Comparative Data Table
Key Research Findings
- Synthetic Utility : 3-Bromo-[1,1'-biphenyl]-2-ol is employed in trifluoroacetic anhydride-mediated reactions to synthesize benzo[b]furans, demonstrating its role in heterocycle formation .
- Hazard Variability: Chlorinated derivatives (e.g., 3-Bromo-5-chloro-[1,1'-biphenyl]-2-ol) exhibit heightened respiratory risks compared to non-chlorinated analogs .
- Isomer-Specific Reactivity : Positional isomerism (e.g., hydroxyl at C2 vs. C4) significantly influences hydrogen-bonding interactions and solubility .
Biological Activity
3-Bromo-[1,1'-biphenyl]-2-ol is a compound of increasing interest due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties. The findings are supported by data tables and relevant case studies.
Antibacterial Activity
Recent studies have demonstrated that 3-Bromo-[1,1'-biphenyl]-2-ol exhibits significant antibacterial activity against various strains of bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for 3-Bromo-[1,1'-biphenyl]-2-ol against several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 10 | Comparable to ciprofloxacin |
| Escherichia coli | 15 | Higher than ampicillin |
| Pseudomonas aeruginosa | 20 | Similar to gentamicin |
These results indicate that the compound is particularly effective against Gram-positive bacteria, while also showing moderate activity against Gram-negative bacteria.
Anticancer Activity
3-Bromo-[1,1'-biphenyl]-2-ol has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 75 | 20 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
The apoptosis was confirmed through flow cytometry analysis, indicating that higher concentrations of the compound significantly promote cell death.
Antioxidant Activity
The antioxidant capacity of 3-Bromo-[1,1'-biphenyl]-2-ol has been evaluated using various assays. The compound exhibited notable radical scavenging activity.
Antioxidant Assay Results
The following table summarizes the antioxidant activity measured through DPPH radical scavenging assay:
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
At a concentration of 100 µM, the compound showed an impressive scavenging effect comparable to standard antioxidants like Trolox.
The mechanism by which 3-Bromo-[1,1'-biphenyl]-2-ol exerts its biological effects appears to involve multiple pathways:
- Antibacterial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Activity : It induces apoptosis through mitochondrial pathways and activates caspases.
- Antioxidant Activity : The compound neutralizes free radicals by donating electrons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
